8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
“8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds and has been reported to harbor vast therapeutic potential .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, involves a variety of methods . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at various positions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains a carboxylic acid group at the 3-position, a methyl group at the 1-position, and a chlorine atom at the 8-position .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo a variety of chemical reactions . These include reactions with amines, carboxylic acids, and other functional groups to form various derivatives .Mechanism of Action
While the specific mechanism of action of “8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is not mentioned in the search results, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
The future directions for “8-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” and similar compounds involve further exploration of their therapeutic potential. There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Properties
IUPAC Name |
8-chloro-1-methyl-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-13-5-7(11(15)16)10(14)6-3-2-4-8(12)9(6)13/h2-5H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZGJQGPLODDNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179560 | |
Record name | 8-Chloro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-72-5 | |
Record name | 8-Chloro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35975-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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